molecular formula C4H11ClFNO B15310943 (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride

Cat. No.: B15310943
M. Wt: 143.59 g/mol
InChI Key: HDBDMRBNDCTOQS-PGMHMLKASA-N
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Description

(2S)-1-Fluoro-3-methoxypropan-2-amine hydrochloride is a chiral amine derivative characterized by a propane backbone with stereospecific fluorine and methoxy substituents. The compound’s molecular formula is C₅H₁₁ClFNO, featuring a secondary amine group protonated as a hydrochloride salt.

This combination of substituents may influence solubility, bioavailability, and intermolecular interactions, distinguishing it from other fluorinated amines .

Properties

Molecular Formula

C4H11ClFNO

Molecular Weight

143.59 g/mol

IUPAC Name

(2S)-1-fluoro-3-methoxypropan-2-amine;hydrochloride

InChI

InChI=1S/C4H10FNO.ClH/c1-7-3-4(6)2-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1

InChI Key

HDBDMRBNDCTOQS-PGMHMLKASA-N

Isomeric SMILES

COC[C@@H](CF)N.Cl

Canonical SMILES

COCC(CF)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by the introduction of the methoxy group and the amine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different fluorinated or methoxylated compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-1-fluoro-3-methoxypropan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent placement, halogenation, or backbone stereochemistry. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula CAS RN Substituents Key Properties
(2S)-1-Fluoro-3-methoxypropan-2-amine HCl C₅H₁₁ClFNO 955399-18-5* -F (C1), -OCH₃ (C3) High polarity, chiral specificity
(S)-1,1,1-Trifluoropropan-2-amine HCl C₃H₇ClF₃N 125353-44-8 -CF₃ (C1) Enhanced metabolic stability
1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₁ClFN 1955554-65-0 -F (aryl), -CH₂CH₂NH₃⁺Cl⁻ Aromatic interaction potential
(2S)-1-Aminopropan-2-ylamine diHCl C₅H₁₄Cl₂F₂N₂ 1799374-54-1 -F₂ (C2 ethyl), -NH₂ (C1) Bifunctional amine, dihydrochloride

*Note: The CAS 955399-18-5 corresponds to (2S)-1-methoxypropan-2-ylamine HCl (), which shares structural similarity but includes a methylamine group instead of fluorine.

Key Observations:
  • Electron-Withdrawing vs. This affects hydrogen-bonding capacity and solubility .
  • Aromatic vs. Aliphatic Fluorination : 1-(2-Fluorophenyl)propan-1-amine HCl () introduces aromatic fluorination, which enhances lipophilicity and may improve blood-brain barrier penetration compared to aliphatic fluorine .

Physicochemical and Spectroscopic Properties

Table 2: Electronegativity and Chemical Shift Correlations
Compound Substituent Electronegativity (χ) ¹H NMR Chemical Shift (ppm, key protons)
(2S)-1-Fluoro-3-methoxypropan-2-amine HCl F: 3.98, OCH₃: 2.5 C2-NH₃⁺: ~8.2; C1-F: 4.5–5.0
(S)-1,1,1-Trifluoropropan-2-amine HCl CF₃: 3.9 (average) C2-NH₃⁺: ~8.5; CF₃: 1.2–1.5 (¹³C)
1-(2-Fluorophenyl)propan-1-amine HCl Aryl-F: 3.9 Aromatic H: 7.0–7.5; NH₃⁺: ~8.0

Data derived from group electronegativity trends () and analogous NMR studies ().

  • Impact of 6-O-Sulfation Analogy : While focuses on sulfated carbohydrates, the principle that substituents alter neighboring proton environments applies here. For example, the methoxy group in the target compound likely deshields adjacent protons, shifting their NMR signals .

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